![molecular formula C16H16N2OS B5733038 N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
N-[(benzylamino)carbonothioyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(benzylamino)carbonothioyl]-4-methylbenzamide, also known as BCA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. BCA is a thiol-reactive compound that has been shown to selectively label proteins containing free cysteine residues. This property makes it a valuable tool in the study of protein structure and function.
Wirkmechanismus
The mechanism of action of N-[(benzylamino)carbonothioyl]-4-methylbenzamide involves the reaction of the thiol group of cysteine residues with the dithiocarbamate group of N-[(benzylamino)carbonothioyl]-4-methylbenzamide. This reaction forms a stable thioether linkage, which allows for the selective labeling of proteins containing free cysteine residues.
Biochemical and Physiological Effects:
N-[(benzylamino)carbonothioyl]-4-methylbenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in a variety of cell-based assays to study protein function and interactions, and has been shown to have no significant toxicity or adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(benzylamino)carbonothioyl]-4-methylbenzamide in lab experiments include its selectivity for cysteine residues, its ability to label proteins in their native state, and its low toxicity. However, the limitations of using N-[(benzylamino)carbonothioyl]-4-methylbenzamide include its complex synthesis method, its potential for non-specific labeling, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for the use of N-[(benzylamino)carbonothioyl]-4-methylbenzamide in scientific research. These include the development of new labeling techniques and methods, the use of N-[(benzylamino)carbonothioyl]-4-methylbenzamide in the study of protein-protein interactions, and the investigation of N-[(benzylamino)carbonothioyl]-4-methylbenzamide's potential therapeutic applications. Additionally, further research is needed to fully understand the limitations and potential drawbacks of using N-[(benzylamino)carbonothioyl]-4-methylbenzamide in lab experiments.
Synthesemethoden
The synthesis of N-[(benzylamino)carbonothioyl]-4-methylbenzamide involves several steps, including the reaction of benzylamine with carbon disulfide to form the corresponding dithiocarbamate. This compound is then reacted with 4-methylbenzoyl chloride to yield N-[(benzylamino)carbonothioyl]-4-methylbenzamide. The synthesis of N-[(benzylamino)carbonothioyl]-4-methylbenzamide is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
N-[(benzylamino)carbonothioyl]-4-methylbenzamide has a wide range of applications in scientific research, particularly in the study of proteins. Its ability to selectively label proteins containing free cysteine residues has been used to study protein structure, function, and interactions. N-[(benzylamino)carbonothioyl]-4-methylbenzamide has also been used in the development of new drugs and therapies, as well as in the diagnosis and treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(benzylcarbamothioyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-7-9-14(10-8-12)15(19)18-16(20)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXZYGHQMCKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196392 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(benzylcarbamothioyl)-4-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.